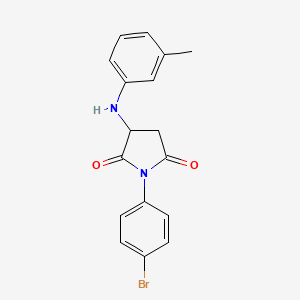

1-(4-Bromophenyl)-3-(m-tolylamino)pyrrolidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

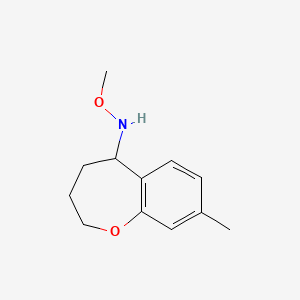

The compound "1-(4-Bromophenyl)-3-(m-tolylamino)pyrrolidine-2,5-dione" is a heterocyclic compound that contains a pyrrolidine-2,5-dione core, which is a common motif in various biologically active molecules. The structure of this compound suggests potential interactions such as hydrogen bonding and π-π interactions due to the presence of bromophenyl and tolylamino groups .

Synthesis Analysis

The synthesis of related pyrrolidine-2,5-dione derivatives often involves multi-component reactions or the reaction of preformed cyclic structures with amines. For example, the synthesis of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one involves a three-component reaction followed by a reaction with aliphatic amines . Although the exact synthesis of "1-(4-Bromophenyl)-3-(m-tolylamino)pyrrolidine-2,5-dione" is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, has been determined by X-ray crystallography, revealing a distorted boat conformation for the pyridine ring and a half-chair conformation for another six-membered ring . Non-classical hydrogen bonds and π-π interactions are also observed, which could be relevant for the molecular structure analysis of "1-(4-Bromophenyl)-3-(m-tolylamino)pyrrolidine-2,5-dione".

Chemical Reactions Analysis

The reactivity of pyrrolidine-2,5-dione derivatives can be influenced by the substituents on the core structure. For instance, the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione with benzylamine yielded a product with a hydroxy group and an oxomorpholinylidene moiety . This suggests that the bromophenyl group can participate in reactions with amines to form substituted pyrrolidine-2,5-diones.

Physical and Chemical Properties Analysis

The solubility of related bromophenyl-pyrrole-dione compounds in various solvents has been studied, showing that solubility increases with temperature and varies significantly across different solvents . The solubility order and the mathematical correlation of solubility data using models such as the NRTL model and Apelblat equation provide insights into the physical properties of these compounds . These findings could be extrapolated to predict the solubility behavior of "1-(4-Bromophenyl)-3-(m-tolylamino)pyrrolidine-2,5-dione" in different solvents.

科学的研究の応用

Inhibition of Glycolic Acid Oxidase

A study on derivatives similar to 1-(4-Bromophenyl)-3-(m-tolylamino)pyrrolidine-2,5-dione found that compounds with large lipophilic substituents are potent, competitive inhibitors of glycolic acid oxidase, suggesting potential applications in medical research, particularly for conditions related to the metabolic processing of glycolic acid (Rooney et al., 1983).

Luminescent Materials

Research into polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, a category to which 1-(4-Bromophenyl)-3-(m-tolylamino)pyrrolidine-2,5-dione belongs, demonstrates their application in creating highly luminescent materials. These materials exhibit strong fluorescence, making them suitable for electronic and photonic applications (Zhang & Tieke, 2008).

Corrosion Inhibition

Another application is in the field of corrosion science, where derivatives of pyrrolidine-2,5-dione have shown effectiveness as corrosion inhibitors for carbon steel in acidic environments. This suggests potential industrial applications in protecting metal surfaces (Zarrouk et al., 2015).

Photoluminescence and Electronic Applications

A study on conjugated polymers incorporating pyrrolidine-2,5-dione units found these materials to have promising applications due to their photoluminescence properties and stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).

Solubility and Solvent Effects

Research into the solubility and solvent effects of bromophenyl-pyrrole-2,5-dione derivatives, which share a structural similarity with 1-(4-Bromophenyl)-3-(m-tolylamino)pyrrolidine-2,5-dione, highlights the importance of understanding solvent interactions for pharmaceutical formulation and chemical synthesis processes (Li et al., 2019).

Fungicidal Activity

Derivatives containing the pyrrolidine-2,4-dione moiety have been synthesized and shown to possess visible fungicidal activity, suggesting applications in agriculture and plant protection (Guihua et al., 2014).

特性

IUPAC Name |

1-(4-bromophenyl)-3-(3-methylanilino)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O2/c1-11-3-2-4-13(9-11)19-15-10-16(21)20(17(15)22)14-7-5-12(18)6-8-14/h2-9,15,19H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWAEIJLLWNZFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-3-(m-tolylamino)pyrrolidine-2,5-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-enamide](/img/structure/B3008598.png)

![4-butoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B3008602.png)

![N-[(2-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3008607.png)

![Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate](/img/structure/B3008608.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B3008609.png)

![[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone;hydrochloride](/img/structure/B3008610.png)

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B3008611.png)

![N-(4-isopropylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008614.png)

![5-[(4-Bromo-3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B3008619.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3008620.png)